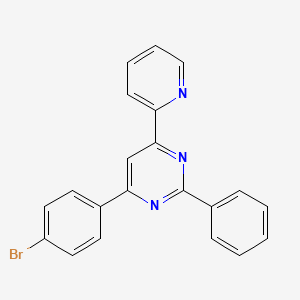

4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-2-phenyl-6-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrN3/c22-17-11-9-15(10-12-17)19-14-20(18-8-4-5-13-23-18)25-21(24-19)16-6-2-1-3-7-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIZKIPLILIXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733557 | |

| Record name | 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607739-87-7 | |

| Record name | 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromoacetophenone, benzaldehyde, and 2-pyridinecarboxaldehyde.

Formation of Chalcone: 4-bromoacetophenone reacts with benzaldehyde in the presence of a base such as sodium hydroxide to form a chalcone intermediate.

Cyclization: The chalcone intermediate undergoes cyclization with 2-pyridinecarboxaldehyde in the presence of ammonium acetate to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The 4-bromophenyl group undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids. Representative conditions and outcomes:

Mechanistic Notes :

-

The bromine at the para-position of the phenyl group acts as a reactive site for Pd-mediated coupling .

-

Electron-deficient pyrimidine rings enhance reaction rates due to increased electrophilicity .

Nucleophilic Aromatic Substitution

The pyrimidine core participates in substitutions, particularly at the 4- and 6-positions:

-

Chlorine displacement : Reaction with morpholine or amines under MW irradiation yields amino-substituted derivatives (e.g., 4-morpholinopyrimidine, 86% yield) .

-

Thiolation : Treatment with NaSH or thiophenols replaces halogens with thioether groups .

Example :

text4-(4-Bromophenyl)-6-chloro-2-phenylpyrimidine + Morpholine → 4-(4-Bromophenyl)-6-morpholino-2-phenylpyrimidine (86%)[5]

Functionalization via Pummerer-Type Reactions

The pyridin-2-yl group can undergo alkylation or oxidation:

-

Triflic anhydride activation : Enables C–H functionalization at the pyridine ring, forming thiazolo[3,2-a]pyridin-5-ones .

-

Oxidation : Osmium tetroxide/NaIO₄ converts vinyl groups to aldehydes for further derivatization .

Stability and Reactivity Trends

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties

This compound has been studied for its potential as an antimicrobial and antifungal agent. Research indicates that it can inhibit the growth of various pathogens, making it a candidate for developing new therapeutic agents against infections caused by resistant strains of bacteria and fungi.

Enzyme Inhibition

One of the notable biochemical roles of 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine is its ability to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis. This inhibition can have significant implications for treating conditions like liver fibrosis, where excessive collagen deposition occurs .

Cancer Research

The compound's interaction with specific receptors and enzymes also positions it as a potential agent in cancer research. Studies have shown that it can influence cell signaling pathways related to cancer cell proliferation and survival, suggesting possible applications in targeted cancer therapies.

Material Science

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics and photonics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells, where efficient charge transport is critical .

Photonic Devices

The compound's structural characteristics allow it to be utilized in the development of photonic devices. Its potential to manipulate light at the molecular level could lead to advancements in optical communication technologies.

Biological Studies

Cellular Mechanisms

In laboratory settings, this compound has been shown to affect various cellular processes, including gene expression and metabolism. Its ability to modulate these processes makes it a valuable tool for studying cellular mechanisms underlying diseases such as fibrosis and cancer .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for its application in therapeutic settings. Studies have indicated that it maintains stability under specific conditions, which is crucial for its long-term efficacy in biological systems. Additionally, research into its toxicity profiles is ongoing to ensure safety in potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Structural Variations and Implications

a) Substituent Position and Electronic Effects

- 4-Bromophenyl vs.

- Pyridin-2-yl vs. Thienyl : The pyridinyl group (607739-87-7) introduces nitrogen-based hydrogen bonding capacity, unlike the sulfur-containing thienyl group (1354920-53-8), which may alter solubility and target selectivity .

b) Functional Group Modifications

- Trifluoromethyl (CF$3$) Substitution : The CF$3$-containing analog (DT013) exhibits higher hydrophobicity (clogP ~4.5) compared to the target compound (clogP ~3.8), favoring blood-brain barrier penetration in drug design .

- Biphenyl Extension : The biphenyl-substituted analog (1421599-34-9) has a larger π-conjugated system, making it suitable for optoelectronic materials or MOFs with enhanced luminescence .

a) Solubility and Stability

- The target compound (607739-87-7) requires DMSO and sonication for solubility , whereas the CF$_3$-substituted analog (DT013) may exhibit even lower aqueous solubility due to increased hydrophobicity .

- Stability at -80°C (6 months) for 607739-87-7 contrasts with room-temperature storage of the biphenyl analog (1421599-34-9), which is air-stable due to its crystalline MOF form .

Biological Activity

4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine is a heterocyclic compound characterized by its complex structure, which includes a pyrimidine ring substituted with bromophenyl, phenyl, and pyridinyl groups. This compound has garnered attention due to its significant biological activities, particularly in the realm of medicinal chemistry and biochemistry.

- CAS Number : 607739-87-7

- Molecular Formula : C21H14BrN3

- Molecular Weight : 388.26 g/mol

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of collagen prolyl-4-hydroxylase. This enzyme is critical for collagen synthesis, and its inhibition can have profound effects on tissue remodeling and fibrosis. The compound's ability to inhibit this enzyme suggests potential therapeutic applications in treating fibrotic diseases.

Cellular Effects

The compound has been shown to influence various cellular processes:

- Cell Proliferation : It inhibits the proliferation of hepatic stellate cells, which are essential in liver fibrosis development. This inhibition indicates a potential role in managing liver diseases.

- Cell Signaling : The compound affects cell signaling pathways and gene expression, indicating its broad impact on cellular metabolism and function.

Antitrypanosomal Activity

Research has highlighted the antitrypanosomal properties of related pyrimidine compounds. For instance, derivatives similar to this compound have shown promising activity against Trypanosoma brucei, the causative agent of sleeping sickness. Specific derivatives exhibited low micromolar IC50 values, indicating strong antitrypanosomal activity with minimal cytotoxicity towards mammalian cells .

Summary of Biological Activities

Study on Antitrypanosomal Activity

In a study focusing on novel antitrypanosomal compounds, several derivatives were synthesized and tested for their efficacy against Trypanosoma brucei. Among these, one compound demonstrated an IC50 value of 0.38 μM, showcasing significant antitrypanosomal activity while remaining non-toxic to healthy cells (CC50 > 100 μM). This suggests that modifications to the core structure can enhance biological activity without compromising safety .

Mechanistic Insights

The molecular mechanism through which this compound exerts its effects includes:

Q & A

Q. What strategies mitigate dehalogenation during catalytic reactions?

- Methodological Answer : Use Pd-free conditions (e.g., Cu-catalyzed Ullmann coupling) or additives like TBAB (tetrabutylammonium bromide) to suppress β-hydride elimination. Monitor bromine retention via XPS or EDX in post-reaction mixtures. For Heck reactions, lower temperatures (≤80°C) and aryl iodide partners reduce competing debromination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.